

Z-Val-Lys-Met-AMC mechanism of action

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Compound of Interest

Compound Name: Z-Val-Lys-Met-AMC

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An In-Depth Technical Guide to the Mechanism of Action of Z-Val-Lys-Met-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Val-Lys-Met-AMC is a fluorogenic peptide substrate widely utilized in biochemical assays to measure the activity of specific proteases. Its design centers on a peptidic sequence (Val-Lys-Met) recognized by target enzymes, which is C-terminally coupled to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between methionine and the AMC moiety results in a quantifiable increase in fluorescence, providing a sensitive and continuous measure of proteolytic activity. This guide details the core mechanism of action, enzymatic specificity, and comprehensive protocols for the application of **Z-Val-Lys-Met-AMC** in research and drug development settings.

Core Mechanism of Action

The functionality of **Z-Val-Lys-Met-AMC** is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact state, the AMC fluorophore is non-fluorescent or exhibits very low basal fluorescence. The peptide portion of the molecule effectively quenches the fluorescence.

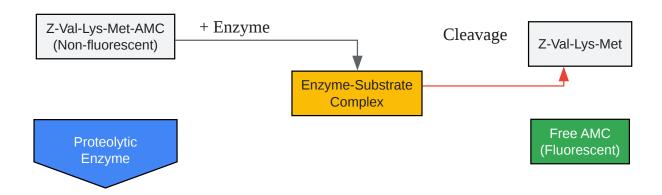
The mechanism proceeds as follows:

 Binding: The substrate binds to the active site of a target protease. The peptide sequence Z-Val-Lys-Met dictates the specificity of this binding.



- Cleavage: The protease catalyzes the hydrolysis of the scissile amide bond between the Cterminal methionine (Met) residue and the amine group of AMC.
- Fluorescence Release: This cleavage event liberates the free 7-amino-4-methylcoumarin (AMC) group. Uncoupled from the peptide, AMC exhibits strong fluorescence when excited by light at the appropriate wavelength.[1]

The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity under given conditions. The fluorescence of free AMC is typically measured with an excitation wavelength (λ ex) of 360-380 nm and an emission wavelength (λ em) of 440-460 nm.[2]



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Caption: General mechanism of **Z-Val-Lys-Met-AMC** cleavage and fluorescence activation.

Enzymatic Specificity

Z-Val-Lys-Met-AMC is not a substrate for a single enzyme but is known to be processed by several proteases, making it a useful tool for specific applications while requiring careful interpretation of results in complex biological samples.

- Proteasome: The substrate is recognized and cleaved by the 20S proteasome complex. It
 can be used to measure the caspase-like/peptidyl-glutamyl peptide-hydrolyzing (PGPH)
 activity of this complex.[2][3]
- Cathepsin B: Z-Val-Lys-Met-AMC serves as a substrate for Cathepsin B, a lysosomal cysteine protease. In this context, it has been used to measure the enzyme's β-secretase





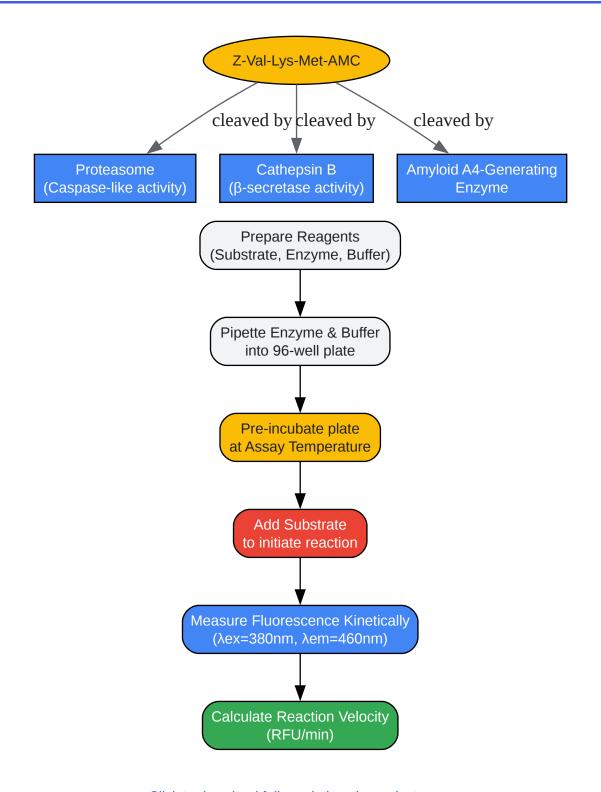


activity.[4][5]

Amyloid A4-Generating Enzyme: The peptide motif 'VKM' corresponds to the P3-P1 residues
of the β-secretase cleavage site (residues 669-671) in the Amyloid Precursor Protein (APP).
This makes Z-Val-Lys-Met-AMC a relevant substrate for enzymes involved in APP
processing.[5]

The multispecific nature of this substrate necessitates the use of specific inhibitors or purified enzyme systems to attribute the observed activity to a single protease.





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